1-(2-Chloroethyl)pyrrolidin-3-ol
Description
1-(2-Chloroethyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a 2-chloroethyl substituent on the nitrogen atom. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 148.61 g/mol (calculated).
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2 |
InChI Key |
IPPUWLZSWCWOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-chloroethanol under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the pyrrolidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Chloroethyl)pyrrolidin-3-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler pyrrolidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of 1-(2-chloroethyl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloroethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their properties:
Research Findings and Mechanistic Insights
- Alkylating Activity : Chloroethyl groups in nitrosoureas (e.g., BCNU) generate reactive intermediates like 2-chloroethyl isocyanate , which inhibit DNA repair enzymes . While 1-(2-Chloroethyl)pyrrolidin-3-ol may similarly release chloroethyl species, its lack of nitrosourea-derived isocyanates suggests a different degradation pathway.
- Therapeutic Potential: Nitrosoureas with chloroethyl groups are prioritized for their balance of alkylating activity and solubility . For 1-(2-Chloroethyl)pyrrolidin-3-ol, the hydroxyl group could position it as a scaffold for prodrugs or targeted therapies requiring polar interactions.
Biological Activity
1-(2-Chloroethyl)pyrrolidin-3-ol, also referred to as (S)-1-(2-chloroethyl)-3-pyrrolidinol, is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C6H13ClNO, with a molecular weight of approximately 186.08 g/mol. The compound features a pyrrolidine ring with a chloroethyl substituent and a hydroxyl group, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Research indicates that 1-(2-Chloroethyl)pyrrolidin-3-ol exhibits significant biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to functional modifications of these biomolecules, influencing various cellular processes. The chloroethyl group in particular is known to engage in nucleophilic substitution reactions, which can result in either therapeutic effects or toxicity depending on the context of exposure.
Biological Activities
1-(2-Chloroethyl)pyrrolidin-3-ol has been studied for several biological activities, including:
- Anticancer Potential : The compound has been explored for its role in inhibiting cancer cell proliferation. Studies have shown that it may interact with critical signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Effects : Preliminary findings suggest that 1-(2-Chloroethyl)pyrrolidin-3-ol may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration in inflammatory diseases.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of 1-(2-Chloroethyl)pyrrolidin-3-ol:
- Cell Viability Assays : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines when treated with specific concentrations over a defined period. For instance, treatment at concentrations ranging from 1 µM to 10 µM resulted in a dose-dependent decrease in cell viability .
- Mechanistic Studies : Mechanistic investigations have shown that the compound induces apoptosis in cancer cells through activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP (Poly ADP-ribose polymerase) in treated cells compared to controls .
- Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) technology indicated that 1-(2-Chloroethyl)pyrrolidin-3-ol has a high binding affinity for specific molecular targets involved in cancer signaling pathways, suggesting potential as a therapeutic agent.
Synthesis and Industrial Applications
The synthesis of 1-(2-Chloroethyl)pyrrolidin-3-ol typically involves the reaction between pyrrolidine and 2-chloroethanol under acidic conditions, often employing strong acids like hydrochloric acid to facilitate the formation of the hydrochloride salt form. In industrial settings, continuous flow reactors are utilized for efficient production, allowing for precise control over reaction conditions which enhances yield and purity.
Comparative Analysis
The following table summarizes key characteristics and findings related to 1-(2-Chloroethyl)pyrrolidin-3-ol compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
|---|---|---|---|
| 1-(2-Chloroethyl)pyrrolidin-3-ol | C6H13ClNO | Anticancer, Anti-inflammatory | Covalent modification of proteins/DNA |
| (S)-1-(Chloromethyl) piperidine | C6H12ClN | Antimicrobial | Nucleophilic attack on bacterial enzymes |
| N-(Chloromethyl) morpholine | C6H12ClN | Neuroprotective | Modulation of neurotransmitter receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
